molecular formula C8H7ClN2 B175783 4-Chloro-3-methyl-1H-indazole CAS No. 16640-87-2

4-Chloro-3-methyl-1H-indazole

Cat. No. B175783
CAS RN: 16640-87-2
M. Wt: 166.61 g/mol
InChI Key: OTSQTAPYYDJLEN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-indazole is a type of indazole-containing derivative . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are significant in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .
    • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
    • They have gained considerable attention in the field of medicinal chemistry .
    • Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
  • Synthetic Chemistry

    • The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
    • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Pharmaceutical Applications

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Anticancer Applications

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Anti-Parasitic Applications

    • The xanomeline performs as a prudent agonist of muscarinic acetylcholine receptor subtypes M4 and M1, and megazol is recognized as an anti-parasitic drug .
  • Other Biological Activities

    • 1,3,4-thiadiazole is a crucial scaffold ubiquitous in a series of drug molecules and possesses a number of pharmacological actions such as anti-inflammatory, antiviral, antimicrobial, antiepileptic, analgesic, antitubercular agents, antineoplastic, cytotoxic activities, and anti-oxidant properties .
  • Neurological Applications

    • Xanomeline, an indazole-containing compound, acts as a selective agonist of muscarinic acetylcholine receptor subtypes M4 and M1 . This makes it potentially useful in the treatment of neurological conditions.
  • Anti-Parasitic Applications

    • Megazol, another indazole-containing compound, is recognized as an anti-parasitic drug .
  • Anti-Inflammatory and Antioxidant Applications

    • 1,3,4-thiadiazole, a scaffold found in many drug molecules, possesses a number of pharmacological actions such as anti-inflammatory, antiviral, antimicrobial, antiepileptic, analgesic, antitubercular agents, antineoplastic, cytotoxic activities, and anti-oxidant properties .
  • Antitumor Applications

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Antibacterial Applications

    • Indazole derivatives possess a wide range of pharmacological activities, including antibacterial activities .
  • Anti-HIV Applications

    • Indazole derivatives also show anti-HIV activities .

Safety And Hazards

4-Chloro-3-methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQTAPYYDJLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617807
Record name 4-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-1H-indazole

CAS RN

16640-87-2
Record name 4-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methyl-1H-indazole
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